4-(4-fluorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
The compound 4-(4-fluorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a fluorinated benzoyl group, a 3-fluorophenyl substituent, and a 5-methylisoxazole moiety.
Properties
IUPAC Name |
(4E)-5-(3-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O4/c1-11-9-16(24-29-11)25-18(13-3-2-4-15(23)10-13)17(20(27)21(25)28)19(26)12-5-7-14(22)8-6-12/h2-10,18,26H,1H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRHZDXBEJWDBJ-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Core: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorobenzoyl and Fluorophenyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions, where the pyrrole core reacts with 4-fluorobenzoyl chloride and 3-fluorophenylboronic acid in the presence of a Lewis acid catalyst.
Formation of the Methylisoxazolyl Moiety: This can be synthesized separately and then coupled to the pyrrole core using cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with varied functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, 4-(4-fluorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated groups can enhance binding affinity and selectivity, while the hydroxy and isoxazolyl groups may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Compounds 4 and 5 () are isostructural derivatives differing only in halogen substituents (Cl vs. F at the 4-position of the aryl group). Both crystallize in triclinic symmetry (P̄1) with two independent molecules per asymmetric unit. Despite near-identical conformations, the chloro derivative (4) exhibits slightly altered crystal packing compared to the fluoro analog (5), attributed to differences in van der Waals radii and halogen bonding . This highlights how minor halogen substitutions can influence solid-state properties without disrupting molecular planarity.
Pyrrolone Derivatives with Varied Aroyl Groups
- Compound 23: Features a 4-trifluoromethoxy-phenyl group, resulting in a higher molecular weight (436.16 g/mol) and melting point (246–248°C) compared to the target compound.
- Compound 25 : Substituted with a 3-trifluoromethyl-phenyl group, this derivative has a lower yield (9%) and melting point (205–207°C), suggesting reduced crystallinity due to steric hindrance from the bulky CF₃ group .
- Compound 20 : Incorporates a 4-tert-butyl-phenyl group, achieving a high yield (62%) and elevated melting point (263–265°C), indicative of strong intermolecular interactions from the hydrophobic tert-butyl moiety .
Isoxazole vs. Triazole and Thiazole Moieties
The target compound’s 5-methylisoxazole group contrasts with triazole- and thiazole-containing analogs (). For example, 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () exhibits a planar triazole ring that facilitates π-π stacking, whereas the isoxazole in the target compound may introduce dipole-dipole interactions due to its oxygen and nitrogen heteroatoms .
Fluorophenyl Positional Isomerism
The 3-fluorophenyl group in the target compound differs from 4-fluorophenyl analogs (e.g., compound 5 in ). For instance, 3-fluorophenyl groups are less common in antimicrobial agents compared to 4-fluorophenyl derivatives, which are prevalent in compounds like ciprofloxacin .
Data Table: Key Properties of Comparable Compounds
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution : Fluorine at the 4-position (as in compound 5 ) enhances metabolic stability and bioavailability compared to chlorine (compound 4 ) .
- Heterocyclic Moieties : Isoxazole (target compound) vs. triazole/thiazole () influences solubility and dipole interactions. Isoxazole’s oxygen atom may engage in hydrogen bonding, while triazoles favor π-stacking .
- Bulkier Substituents : tert-Butyl (compound 20 ) and trifluoromethyl (compound 25 ) groups improve hydrophobic interactions but may reduce synthetic yields due to steric challenges .
Biological Activity
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 399.398 g/mol. The structure features multiple functional groups, including a fluorobenzoyl moiety and a hydroxyl group, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of fluorobenzoyl compounds have shown effectiveness against various bacterial strains. The presence of the fluorine atom is believed to enhance lipophilicity, facilitating cellular penetration and increasing antimicrobial efficacy.
Anticancer Properties
Several studies have explored the anticancer potential of pyrrole derivatives. The compound's structural characteristics suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar frameworks have been reported to inhibit tumor growth in vitro and in vivo models.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Tyrosinase inhibition is one area of interest, where similar compounds have shown competitive inhibition against the enzyme, which is crucial in melanin biosynthesis. This could have implications for skin-related disorders and cosmetic applications.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various fluorinated compounds, including derivatives similar to the target compound. Results indicated that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | S. aureus |
| Compound B | 25 | E. coli |
| Target Compound | 15 | S. aureus |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations above 20 µM. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 20 | 50 |
| 40 | 30 |
Study 3: Enzyme Inhibition
Kinetic studies revealed that the compound acts as a competitive inhibitor of tyrosinase with an IC50 value of approximately 0.18 µM, indicating potent inhibitory activity compared to standard inhibitors.
| Inhibitor | IC50 (µM) |
|---|---|
| Standard Inhibitor | 17.76 |
| Target Compound | 0.18 |
The biological activity of 4-(4-fluorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one can be attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The compound likely binds to the active sites of enzymes such as tyrosinase, inhibiting their activity.
- Cellular Uptake : The fluorinated moieties enhance membrane permeability, allowing for efficient cellular uptake.
- Apoptosis Induction : By disrupting cellular signaling pathways, the compound can trigger programmed cell death in cancer cells.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-(4-fluorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including acylations, cyclizations, and substitutions. Key steps include:
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalyst Use : Sodium hydride (NaH) or acid chlorides facilitate nucleophilic substitutions and acylations .
- Temperature Control : Maintaining 60–80°C minimizes side reactions during cyclization .
- Purification : High-Performance Liquid Chromatography (HPLC) with reverse-phase columns ensures >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and hydroxyl groups (δ 5.5–6.0 ppm) .
- ¹³C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and fluorinated aromatic carbons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and stereochemistry in crystalline forms .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulates interactions with targets like kinases or GPCRs. Software (e.g., AutoDock Vina) identifies binding affinities to fluorinated regions and the isoxazole moiety .
- QSAR Modeling : Correlates substituent effects (e.g., fluorine position) with activity trends using descriptors like logP and polar surface area .
- MD Simulations : Assesses stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for in vitro testing .
Q. What strategies resolve contradictory data in reaction yields or biological activity across studies?
- Methodological Answer :
- Replication : Standardize solvent purity (e.g., anhydrous DMSO) and catalyst batches to minimize variability .
- Cross-Validation : Compare NMR data with independent techniques (e.g., IR for hydroxyl groups) .
- Meta-Analysis : Aggregate kinetic data (e.g., Arrhenius plots) to identify outliers in activation energy .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
- Methodological Answer :
- Substituent Scanning : Replace fluorobenzoyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target affinity .
- Bioisosteric Replacement : Swap the isoxazole ring with thiazole or pyrazole to improve metabolic stability .
- Pharmacophore Mapping : Highlight critical interactions (e.g., hydrogen bonding at 3-hydroxy group) using crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
